CID 10313048
Overview
Description
CID 10313048 is a specialized isotopic form of nitric acid where the nitrogen atom is enriched with the isotope nitrogen-15. This compound is represented by the chemical formula H15NO3 and has a molecular weight of 64.01 g/mol . It is commonly used in scientific research due to its unique isotopic properties, which make it valuable for tracing and analytical studies.
Scientific Research Applications
CID 10313048 is widely used in various scientific fields:
Chemistry: Utilized in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to track nitrogen assimilation and utilization in organisms.
Medicine: Used in diagnostic techniques and research on nitrogen metabolism in humans.
Industry: Applied in the production of fertilizers, explosives, and other nitrogen-containing compounds
Mechanism of Action
Target of Action
CID 10313048, also known as Nitric-15N acid solution, is a fully human IgG1 anti-CD38 monoclonal antibody . It recognizes a unique epitope on CD38 , a protein that is highly expressed on multiple myeloma cells .
Mode of Action
This compound has been engineered to have strong activity against CD38-expressing malignant cells . It binds to the CD38 molecule on the surface of these cells
Pharmacokinetics
It is generally expected that monoclonal antibodies like this compound have a large volume of distribution and a long half-life . They are typically administered intravenously and are eliminated via catabolism, the same biological process that breaks down endogenous proteins .
Result of Action
This compound has shown promising results in preclinical studies, demonstrating strong anti-tumor activity against CD38-expressing malignant cells . It has also been shown to reduce certain safety issues observed with existing treatments . Clinical trials are ongoing to evaluate its safety, tolerability, pharmacology, and clinical activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is formulated as a 40% solution in H2O and should be stored at 4° C . These conditions help maintain the stability and efficacy of the compound. Additionally, the presence of CD38-expressing cells in the patient’s body is a critical factor for the compound’s action .
Biochemical Analysis
Biochemical Properties
Nitric-15N acid solution plays a crucial role in biochemical reactions, particularly in the study of nitrogen metabolism and isotope tracing experiments. It interacts with various enzymes, proteins, and other biomolecules involved in nitrogen-related biochemical pathways. For instance, Nitric-15N acid solution is used to trace the incorporation of nitrogen into amino acids, nucleotides, and other nitrogen-containing compounds. The interactions of Nitric-15N acid solution with enzymes such as nitrate reductase and nitrite reductase are of particular interest, as these enzymes catalyze the reduction of nitrate and nitrite, respectively, in nitrogen metabolism .
Cellular Effects
Nitric-15N acid solution influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the nitrogen assimilation pathways in cells, leading to changes in the levels of nitrogen-containing metabolites. The incorporation of nitrogen-15 from Nitric-15N acid solution into cellular biomolecules allows researchers to study the dynamics of nitrogen metabolism and its impact on cellular function. Additionally, Nitric-15N acid solution can affect cell signaling pathways that are sensitive to changes in nitrogen levels, thereby influencing gene expression and cellular responses to nitrogen availability .
Molecular Mechanism
The molecular mechanism of Nitric-15N acid solution involves its incorporation into nitrogen-containing biomolecules through enzymatic reactions. Nitric-15N acid solution is reduced by enzymes such as nitrate reductase and nitrite reductase, leading to the formation of nitrogen-15-labeled ammonia, amino acids, and other nitrogenous compounds. These labeled compounds can then be incorporated into proteins, nucleic acids, and other biomolecules, allowing researchers to track the fate of nitrogen in various biochemical pathways. The binding interactions of Nitric-15N acid solution with these enzymes are critical for its incorporation into cellular nitrogen pools .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nitric-15N acid solution can change over time due to its stability and degradation. Nitric-15N acid solution is generally stable when stored at 4°C, but its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, the degradation of Nitric-15N acid solution can lead to a decrease in its effectiveness for isotope tracing experiments. Long-term studies have shown that the incorporation of nitrogen-15 from Nitric-15N acid solution into cellular biomolecules can provide valuable insights into the dynamics of nitrogen metabolism and its impact on cellular function .
Dosage Effects in Animal Models
The effects of Nitric-15N acid solution in animal models vary with different dosages. At low doses, Nitric-15N acid solution can be effectively used for isotope tracing studies without causing significant adverse effects. At high doses, Nitric-15N acid solution may exhibit toxic effects, including disruptions in nitrogen metabolism and cellular function. Threshold effects have been observed in studies where the dosage of Nitric-15N acid solution was carefully controlled to avoid toxicity while maximizing the incorporation of nitrogen-15 into biomolecules .
Metabolic Pathways
Nitric-15N acid solution is involved in various metabolic pathways related to nitrogen metabolism. It interacts with enzymes such as nitrate reductase and nitrite reductase, which play key roles in the reduction of nitrate and nitrite to ammonia. This ammonia can then be incorporated into amino acids, nucleotides, and other nitrogen-containing compounds. The use of Nitric-15N acid solution in metabolic studies allows researchers to trace the flow of nitrogen through these pathways and understand the regulation of nitrogen metabolism in different biological systems .
Transport and Distribution
Within cells and tissues, Nitric-15N acid solution is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters that facilitate the movement of nitrate and nitrite across cellular membranes. Once inside the cell, Nitric-15N acid solution can be distributed to different cellular compartments, where it participates in nitrogen metabolism. The localization and accumulation of Nitric-15N acid solution within cells can be influenced by factors such as the expression of transporters and the availability of nitrogenous substrates .
Subcellular Localization
The subcellular localization of Nitric-15N acid solution is determined by its interactions with specific targeting signals and post-translational modifications. Nitric-15N acid solution can be directed to various cellular compartments, including the cytoplasm, mitochondria, and chloroplasts, where it participates in nitrogen metabolism. The activity and function of Nitric-15N acid solution can be influenced by its localization within these compartments, as well as by the presence of specific enzymes and cofactors that facilitate its incorporation into nitrogen-containing biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitric-15N acid solution typically involves the reaction of nitrogen-15 enriched ammonia (15NH3) with oxygen under controlled conditions. The process can be summarized as follows: [ 4 , ^{15}NH_3 + 5 , O_2 \rightarrow 4 , ^{15}NO + 6 , H_2O ] [ 2 , ^{15}NO + O_2 \rightarrow 2 , ^{15}NO_2 ] [ 3 , ^{15}NO_2 + H_2O \rightarrow 2 , ^{15}HNO_3 + ^{15}NO ]
Industrial Production Methods: Industrial production of nitric-15N acid solution involves the oxidation of nitrogen-15 enriched ammonia using a platinum-rhodium catalyst at high temperatures (around 500°C) and pressures (0.4 MPa). The resulting nitrogen-15 enriched nitric oxide is further oxidized and absorbed in water to produce nitric-15N acid .
Chemical Reactions Analysis
Types of Reactions: CID 10313048 undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, converting metals and non-metals to their respective oxides.
Reduction: It can be reduced to nitrogen oxides or ammonia under specific conditions.
Substitution: It participates in nitration reactions, introducing nitro groups into organic molecules.
Common Reagents and Conditions:
Oxidation: Reacts with metals like copper and zinc in the presence of water.
Reduction: Involves reducing agents like hydrogen or metals in acidic conditions.
Substitution: Uses concentrated sulfuric acid as a catalyst for nitration reactions.
Major Products:
Oxidation: Metal oxides, nitrogen dioxide, and water.
Reduction: Nitrogen oxides (NO, N2O) and ammonia.
Substitution: Nitro compounds (e.g., nitrobenzene).
Comparison with Similar Compounds
Nitric Acid (HNO3): The non-isotopic form of nitric-15N acid, commonly used in industrial and laboratory settings.
Nitrous Acid (HNO2): A related compound with different oxidation states and reactivity.
Nitrogen Dioxide (NO2): A gaseous compound involved in the production of nitric acid.
Uniqueness: CID 10313048 is unique due to its isotopic enrichment, which allows for precise tracing and analytical studies. This property makes it invaluable in research applications where tracking nitrogen atoms is essential .
Properties
InChI |
InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i1+1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYLNZFGIOXLOG-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437937 | |
Record name | Nitric-15N acid solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.006 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43625-06-5 | |
Record name | Nitric-15N acid solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43625-06-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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